4-ethyl-2,3-dihydro-1H-imidazol-2-one

Overview

Description

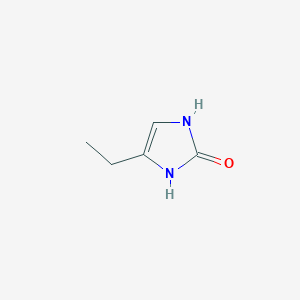

4-ethyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Mechanism of Action

Target of Action

4-Ethyl-2,3-dihydro-1H-imidazol-2-one, also known as 4-Ethyl-1,3-dihydro-imidazol-2-one, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Preparation Methods

The synthesis of 4-ethyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several methods:

Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This method uses glyoxal and formaldehyde in the presence of ammonia.

Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the reaction of nitriles with ammonia or primary amines.

Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes.

Chemical Reactions Analysis

4-ethyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole derivatives.

Reduction: It can be reduced to form imidazolidines.

Substitution: It undergoes substitution reactions with halogens, alkyl groups, and other substituents.

Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.

Aza-Wittig Reactions: This method involves the reaction of phosphazenes with carbonyl compounds to form imidazoles.

Scientific Research Applications

4-ethyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

4-ethyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:

Imidazole: A simpler structure with similar chemical properties.

2-methylimidazole: A methyl-substituted derivative with different biological activities.

4,5-dihydro-1H-imidazol-2-amine: A related compound with different reactivity and applications.

1H-imidazol-2(3H)-one: A similar compound with different substitution patterns and properties.

Biological Activity

4-Ethyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family, known for its diverse chemical and biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview

Chemical Structure : this compound is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. Its structure allows for various chemical transformations and interactions with biological targets.

Target Interactions : The biological activity of imidazole derivatives often involves interactions with various molecular targets, including enzymes and receptors. This compound exhibits potential as an inhibitor or modulator of specific biological pathways due to its structural properties.

Biochemical Pathways : This compound can influence multiple biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance. The versatility of imidazole derivatives allows them to participate in acid-base catalysis and nucleophilic reactions in biological systems .

Antimicrobial Properties

Research indicates that this compound possesses antibacterial , antifungal , and antiviral activities. It has been studied for its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance:

- Study Findings : A synthesis of novel imidazole derivatives demonstrated significant cytotoxicity against liver carcinoma cell lines (HEPG2) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties , showing promise in modulating inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiadiazole-imidazole derivatives for their anticancer activity against HEPG2 cells. The results indicated that several compounds exhibited moderate to high anticancer activity, suggesting that structural modifications could enhance efficacy .

- Mechanistic Insights : Another investigation into the mechanism revealed that imidazole derivatives could inhibit specific kinases involved in cancer signaling pathways. For example, certain derivatives showed potent inhibition against BRAF kinase mutations .

Properties

IUPAC Name |

4-ethyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKXUNTWNWDIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574431 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83962-06-5 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.